![molecular formula C10H11NO3 B2850151 6-Amino-1,3-dihydro-isobenzofuran-5-carboxylic acid methyl ester CAS No. 872625-35-9](/img/structure/B2850151.png)
6-Amino-1,3-dihydro-isobenzofuran-5-carboxylic acid methyl ester
Overview
Description
“6-Amino-1,3-dihydro-isobenzofuran-5-carboxylic acid methyl ester” is a compound that falls under the category of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . The synthesis of esters, which is a part of the compound , can be achieved through a base-catalyzed methyl transfer from dimethylcarbonate to carboxylic acids .Chemical Reactions Analysis
Esters, which are part of the compound , undergo various reactions. An ester can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including the one , have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have been found to exhibit potent antibacterial activity . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .
Anti-Oxidative Activity
These compounds have also shown anti-oxidative activities . This makes them potentially useful in combating oxidative stress, which is linked to various diseases.
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Drug Lead Compounds
Due to their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis of Complex Benzofuran Derivatives
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Inhibition of Proliferation in Tumor Cell Lines
Some benzofuranocoumarin (benzopsoralen) analogs have been found to significantly inhibit the proliferation of MDA MB 231, HeLa, and TCC-SUP with GI 50 of three tumor cell lines is between 0.043 and 0.205 μM .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Mechanism of Action
Target of Action
Methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate, also known as 6-Amino-1,3-dihydro-isobenzofuran-5-carboxylic acid methyl ester, is a benzofuran derivative . Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .
properties
IUPAC Name |
methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)8-2-6-4-14-5-7(6)3-9(8)11/h2-3H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERQQAYCYWUIMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2COCC2=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
872625-35-9 | |
Record name | methyl 6-amino-1,3-dihydro-2-benzofuran-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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